molecular formula C16H22ClN3O4 B037479 1-((2-Chloro-6,7-dimethoxy-4-quinazolinyl)oxy)-3-((1-methylethyl)amino)-2-propanol CAS No. 111218-76-9

1-((2-Chloro-6,7-dimethoxy-4-quinazolinyl)oxy)-3-((1-methylethyl)amino)-2-propanol

Cat. No. B037479
CAS RN: 111218-76-9
M. Wt: 355.81 g/mol
InChI Key: DILFQFIPRJZVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Chloro-6,7-dimethoxy-4-quinazolinyl)oxy)-3-((1-methylethyl)amino)-2-propanol, commonly known as CDQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer therapy. CDQ belongs to the class of beta-adrenoceptor antagonists and has been found to exhibit antitumor activity in various preclinical studies.

Mechanism of Action

The mechanism of action of CDQ is not fully understood. However, it is believed that CDQ exerts its antitumor activity by blocking the beta-adrenoceptor signaling pathway. Beta-adrenoceptors are proteins that are present on the surface of cancer cells and play a crucial role in promoting their growth and survival. CDQ binds to these receptors and prevents their activation, thereby inhibiting the growth of cancer cells.
Biochemical and physiological effects:
CDQ has been found to exhibit various biochemical and physiological effects. In addition to its antitumor activity, CDQ has been shown to reduce inflammation and oxidative stress, which are two key factors that contribute to the development and progression of cancer. CDQ has also been found to modulate the immune system, which plays a crucial role in fighting cancer.

Advantages and Limitations for Lab Experiments

CDQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be controlled. CDQ has also been extensively studied in various preclinical models, which provides a strong basis for further research. However, one of the limitations of CDQ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CDQ. One of the areas of interest is to further elucidate the mechanism of action of CDQ and identify its molecular targets. This can help in the development of more effective cancer therapies that target these specific molecular pathways. Another area of interest is to explore the potential of CDQ in combination with other cancer therapies, such as chemotherapy and immunotherapy. This can help in improving the efficacy of these therapies and reducing their side effects. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CDQ in vivo, which can help in optimizing its dosing and administration.

Synthesis Methods

The synthesis of CDQ involves the reaction of 2-chloro-6,7-dimethoxy-4-quinazoline with isopropylamine and isopropanol. The reaction is carried out under controlled conditions, and the resulting product is purified using column chromatography. The yield of CDQ obtained through this method is reported to be around 60%.

Scientific Research Applications

CDQ has been extensively studied for its antitumor activity in various preclinical models. In vitro studies have shown that CDQ inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. CDQ has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.

properties

CAS RN

111218-76-9

Product Name

1-((2-Chloro-6,7-dimethoxy-4-quinazolinyl)oxy)-3-((1-methylethyl)amino)-2-propanol

Molecular Formula

C16H22ClN3O4

Molecular Weight

355.81 g/mol

IUPAC Name

1-(2-chloro-6,7-dimethoxyquinazolin-4-yl)oxy-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C16H22ClN3O4/c1-9(2)18-7-10(21)8-24-15-11-5-13(22-3)14(23-4)6-12(11)19-16(17)20-15/h5-6,9-10,18,21H,7-8H2,1-4H3

InChI Key

DILFQFIPRJZVJN-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl)O

Canonical SMILES

CC(C)NCC(COC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl)O

synonyms

1-((2-Chloro-6,7-dimethoxy-4-quinazolinyl)oxy)-3-((1-methylethyl)amino )-2-propanol

Origin of Product

United States

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